molecular formula C8H9F2NO B13070888 (1S)-2-amino-1-(3,4-difluorophenyl)ethan-1-ol

(1S)-2-amino-1-(3,4-difluorophenyl)ethan-1-ol

Cat. No.: B13070888
M. Wt: 173.16 g/mol
InChI Key: CXJWXUGRWAXKAF-MRVPVSSYSA-N
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Description

(1S)-2-amino-1-(3,4-difluorophenyl)ethan-1-ol: is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a difluorophenyl substituent at the 1-position. The stereochemistry at the 1-position is specified as (1S), indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(3,4-difluorophenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using a chiral reducing agent to ensure the desired stereochemistry. For example, the reduction of (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol can be performed using a suitable reducing agent under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, purification, and crystallization to obtain the final product in its desired enantiomeric form.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(3,4-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-2-amino-1-(3,4-difluorophenyl)ethan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(3,4-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interact with nucleic acids. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol
  • 3,5-difluorobenzoic acid
  • tert-butyl diethylphosphonoacetate

Uniqueness

(1S)-2-amino-1-(3,4-difluorophenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

(1S)-2-amino-1-(3,4-difluorophenyl)ethanol

InChI

InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1

InChI Key

CXJWXUGRWAXKAF-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CN)O)F)F

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)F)F

Origin of Product

United States

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